REACTION_CXSMILES
|
[O:1]=[CH:2][CH2:3][C:4]1[N:5]=[CH:6][C:7]([C:10]([O:12][CH3:13])=[O:11])=[N:8][CH:9]=1.[BH4-].[Na+].Cl>CO.[Cl-].[Na+].O>[OH:1][CH2:2][CH2:3][C:4]1[N:5]=[CH:6][C:7]([C:10]([O:12][CH3:13])=[O:11])=[N:8][CH:9]=1 |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
5.08 g
|
Type
|
reactant
|
Smiles
|
O=CCC=1N=CC(=NC1)C(=O)OC
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with a solvent (ethyl acetate:isopropyl alcohol=4:1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (hexane:ethyl acetate=4:1-0:1, chloroform:methanol=1:0-30:1)
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
OCCC=1N=CC(=NC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |